molecular formula C23H19FN2O6S B5043539 ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5043539
M. Wt: 470.5 g/mol
InChI Key: KMUNBANUKSTNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a multifunctional thiophene derivative featuring:

  • A thiophene core substituted at positions 2, 4, and 5.
  • Ethyl carboxylate at position 3.
  • Benzodioxole-5-amido at position 2 (providing an electron-rich aromatic system).
  • (2-Fluorophenyl)carbamoyl at position 5 (introducing fluorine’s electronegativity and steric effects).
  • Methyl group at position 4.

However, explicit pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O6S/c1-3-30-23(29)18-12(2)19(21(28)25-15-7-5-4-6-14(15)24)33-22(18)26-20(27)13-8-9-16-17(10-13)32-11-31-16/h4-10H,3,11H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUNBANUKSTNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the literature:

Property Target Compound ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-... 2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-...
Core Structure Thiophene (aromatic, planar) Thiazole (S/N heterocycle) Tetrahydropyrimidine (partially saturated)
Key Substituents Benzodioxole-amido, 2-fluorophenyl-carbamoyl, methyl 4-Bromophenyl, thioxo, amino 3,4-Difluorophenyl, methoxymethyl, bromopropyl
H-Bond Donors/Acceptors 2 donors (amide NH), ~5 acceptors (benzodioxole O, 2×amide C=O, ester C=O) 1 donor (NH), 4 acceptors Not specified; likely multiple acceptors (C=O, ether O)
Molecular Weight ~469 g/mol (estimated) ~359 g/mol Not calculable (complex substituents)
Electronic Effects Fluorine (electron-withdrawing), benzodioxole (electron-donating) Bromine (electron-withdrawing), thioxo (polarizable S) Difluorophenyl (strongly electron-withdrawing), methoxymethyl (donor)
Safety Data Not available Labeled as irritant Not available

Key Differences and Implications

Aromatic vs. Heterocyclic Cores
Substituent Effects
  • Fluorine vs. Fluorine’s electronegativity may also enhance binding specificity in bioactive contexts.
  • Benzodioxole vs. Methoxymethyl : The benzodioxole in the target compound provides a rigid, electron-rich aromatic system, contrasting with the methoxymethyl group in , which offers conformational flexibility.
Hydrogen-Bonding Capacity
  • This could be critical for crystallization studies using software like SHELX or WinGX .

Crystallography and Structural Refinement

The benzodioxole and fluorophenyl groups may introduce challenges in resolving anisotropic displacement parameters due to their size and electron density.

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